
1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 3-chloro-2-fluorophenyl group and a carboxylic acid functional group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the 3-chloro-2-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable halogenated phenyl derivative reacts with the pyrazole intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid stands out due to its unique combination of substituents. Similar compounds include:
1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-5-carboxylic acid: Differing in the position of the carboxylic acid group.
1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-4-carboxylic acid: Another positional isomer.
1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-sulfonic acid: Featuring a sulfonic acid group instead of a carboxylic acid.
These compounds share structural similarities but may exhibit different chemical reactivities and biological activities due to the variations in functional groups and their positions.
Eigenschaften
Molekularformel |
C10H6ClFN2O2 |
|---|---|
Molekulargewicht |
240.62 g/mol |
IUPAC-Name |
1-(3-chloro-2-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-6-2-1-3-8(9(6)12)14-5-4-7(13-14)10(15)16/h1-5H,(H,15,16) |
InChI-Schlüssel |
XTJAUTWVBOMHIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)F)N2C=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)
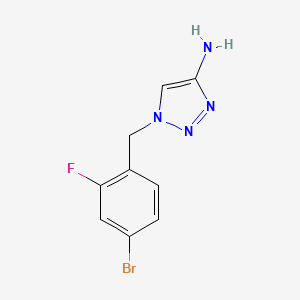
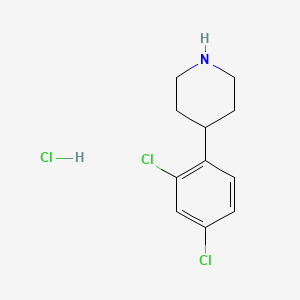



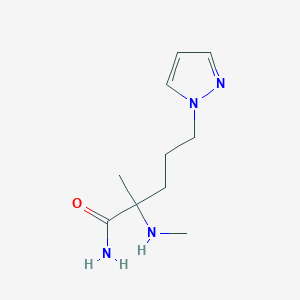
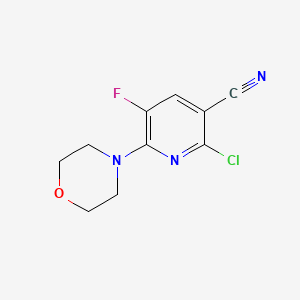
![N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine](/img/structure/B13635206.png)

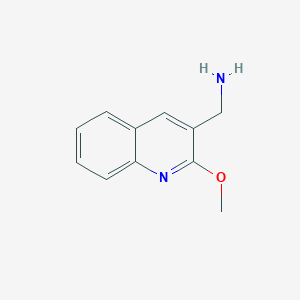
![1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13635218.png)


